molecular formula C15H16ClNO4 B14582888 5-(4-Chlorophenyl)-4-(morpholine-4-carbonyl)oxolan-2-one CAS No. 61418-59-5

5-(4-Chlorophenyl)-4-(morpholine-4-carbonyl)oxolan-2-one

Cat. No.: B14582888
CAS No.: 61418-59-5
M. Wt: 309.74 g/mol
InChI Key: UMUOPCMALLXODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-4-(morpholine-4-carbonyl)oxolan-2-one: is a synthetic organic compound that features a chlorophenyl group, a morpholine moiety, and an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-(morpholine-4-carbonyl)oxolan-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxolanone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the morpholine moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxolanone ring or the morpholine moiety.

    Reduction: Reduction reactions could target the carbonyl group in the oxolanone ring.

    Substitution: The chlorophenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(4-Chlorophenyl)-4-(morpholine-4-carbonyl)oxolan-2-one:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-(morpholine-4-carbonyl)oxolan-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-4-(morpholine-4-carbonyl)oxolan-2-one: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

CAS No.

61418-59-5

Molecular Formula

C15H16ClNO4

Molecular Weight

309.74 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-(morpholine-4-carbonyl)oxolan-2-one

InChI

InChI=1S/C15H16ClNO4/c16-11-3-1-10(2-4-11)14-12(9-13(18)21-14)15(19)17-5-7-20-8-6-17/h1-4,12,14H,5-9H2

InChI Key

UMUOPCMALLXODI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CC(=O)OC2C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.